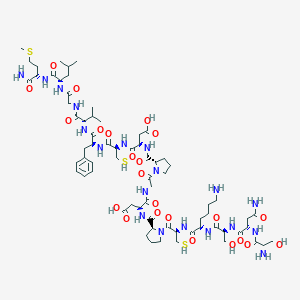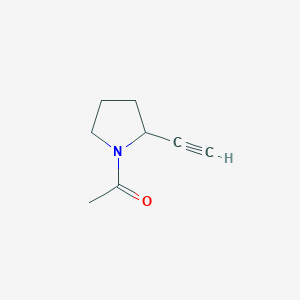![molecular formula C14H18N2O7 B048345 4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid CAS No. 111534-70-4](/img/structure/B48345.png)
4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is commonly referred to as DHED, and it has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
DHED acts as a selective estrogen receptor modulator, which means it selectively targets the estrogen receptors in the brain and exhibits estrogen-like effects. This mechanism of action is responsible for its neuroprotective properties and its potential applications in the treatment of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
DHED has been found to exhibit various biochemical and physiological effects, including the promotion of neurogenesis and the enhancement of synaptic plasticity. It has also been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DHED has several advantages for lab experiments, including its high purity and stability. However, its high cost and limited availability may limit its use in some experiments.
Orientations Futures
There are several future directions for the research and development of DHED. One potential area of research is the optimization of its synthesis method to improve yield and reduce cost. Another area of research is the investigation of its potential applications in other fields, such as agriculture and industry. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of DHED involves the reaction of 4-aminobutyl-1-carboxylic acid with ethyl acrylate in the presence of a base catalyst. The resulting compound is then subjected to a series of chemical reactions, including hydrogenation and cyclization, to yield the final product. This synthesis method has been optimized to yield high purity DHED with good yield.
Applications De Recherche Scientifique
DHED has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit neuroprotective properties and has the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
111534-70-4 |
|---|---|
Nom du produit |
4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid |
Formule moléculaire |
C14H18N2O7 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
(4Z)-4-[2-(1-carboxy-4-hydroxybutyl)iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H18N2O7/c17-5-1-2-9(12(18)19)15-4-3-8-6-10(13(20)21)16-11(7-8)14(22)23/h3-4,6,9,11,16-17H,1-2,5,7H2,(H,18,19)(H,20,21)(H,22,23)/b8-3+,15-4? |
Clé InChI |
QOCJNRPNBHJDDW-UHFFFAOYSA-N |
SMILES isomérique |
C1C(N=C(C=C1C=CNC(CCCO)C(=O)O)C(=O)O)C(=O)O |
SMILES |
C1C(NC(=CC1=CC=NC(CCCO)C(=O)O)C(=O)O)C(=O)O |
SMILES canonique |
C1C(N=C(C=C1C=CNC(CCCO)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)
![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)